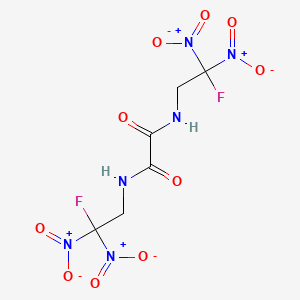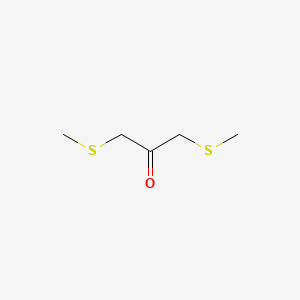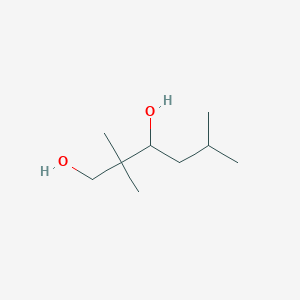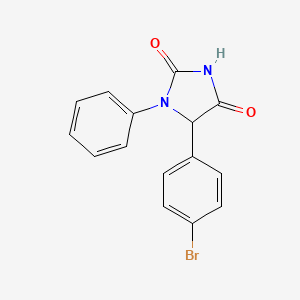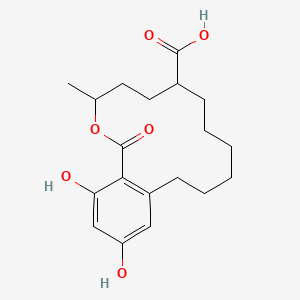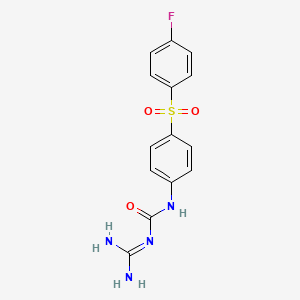
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is a complex organic compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This particular compound features a guanidine core with a p-fluorophenylsulfonyl group and a phenylcarbamoyl group, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For the preparation of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-, a common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with specific molecular targets and pathways. The compound acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . It also interacts with various enzymes and receptors, modulating their activity and leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea Derivatives: Compounds with similar guanidylating properties but different structural features.
Cyanamides: Used in the synthesis of guanidine derivatives but with distinct chemical properties.
Uniqueness
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
35972-58-8 |
|---|---|
Formule moléculaire |
C14H13FN4O3S |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
Clé InChI |
MWXHEEWOFSYMOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



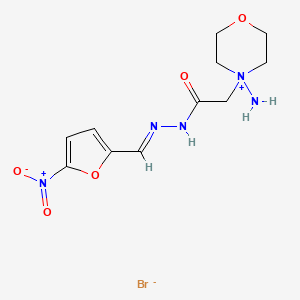
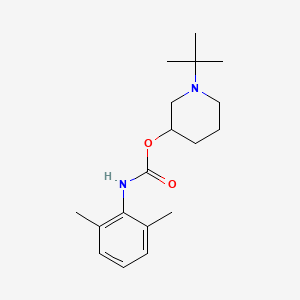
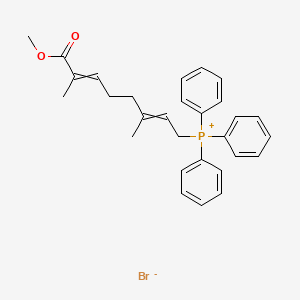
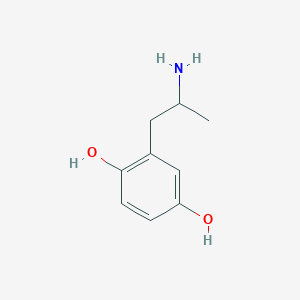
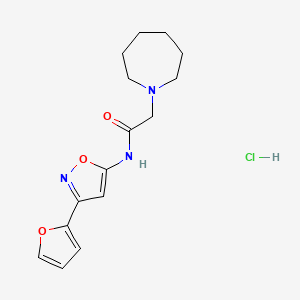
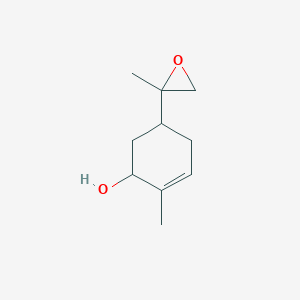
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
